Hexobarbital-D3 -

Hexobarbital-D3

Catalog Number: EVT-13571207
CAS Number:
Molecular Formula: C12H16N2O3
Molecular Weight: 239.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hexobarbital-D3 is a deuterated derivative of hexobarbital, a barbiturate compound primarily used in clinical settings as a hypnotic and sedative. Hexobarbital itself is recognized for its efficacy in inducing sleep and managing anxiety, but it has also been associated with potential teratogenic and fetotoxic effects, leading to its classification by the FDA as Pregnancy Category D or C . The compound is structurally characterized by its molecular formula C12H16N2O3C_{12}H_{16}N_{2}O_{3} and a molar mass of approximately 236.27 g/mol .

Source

Hexobarbital was originally synthesized in the early 20th century and has since been utilized in various medical applications, including anesthesia and treatment of insomnia. Hexobarbital-D3 is synthesized using similar methods to hexobarbital but incorporates deuterated reagents, which are often more expensive and require careful handling to avoid contamination with non-deuterated compounds.

Classification

Hexobarbital-D3 belongs to the class of barbiturates, which are central nervous system depressants. It is classified as a small molecule drug and is recognized for its sedative properties. Barbiturates function primarily by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain, enhancing inhibitory neurotransmission .

Synthesis Analysis

Methods

Hexobarbital can be synthesized through multiple pathways, with the most common method involving the reaction of cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate. This reaction yields a hexobarbital sodium intermediate, which is subsequently methylated using dimethyl sulfate .

Another synthesis route involves reacting ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate with N-methylurea in two stages: first, under basic conditions with tert-butyl alcohol, followed by the addition of hydrochloric acid in an ethanol-water solvent mixture .

Technical Details

The synthesis of hexobarbital-D3 follows similar methodologies but utilizes deuterated reagents to ensure that hydrogen atoms are replaced with deuterium. This process requires specialized conditions to maintain the integrity of the deuterated compounds throughout synthesis.

Molecular Structure Analysis

Structure

The molecular structure of hexobarbital-D3 retains the same core structure as hexobarbital but incorporates deuterium at specific positions. The IUPAC name for hexobarbital is 5-(1-cyclohexen-1-yl)-1,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione .

Data

  • Chemical Formula: C12H16N2O3C_{12}H_{16}N_{2}O_{3}
  • Molar Mass: 236.27 g/mol
  • CAS Number: 56-29-1
  • Density: 1.1623 g/cm³
  • Melting Point: 146.5 °C
  • Boiling Point: 378.73 °C
  • Solubility in Water: 0.435 mg/mL at 20 °C .
Chemical Reactions Analysis

Reactions

Hexobarbital-D3 undergoes several chemical reactions typical for barbiturates:

  • Oxidation: This reaction can produce hydroxylated metabolites.
  • Reduction: Can lead to alcohol derivatives.
  • Substitution: Nucleophilic substitution can occur at the barbiturate ring.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophiles such as amines or alkoxides are typically employed under basic conditions for substitution reactions.

Mechanism of Action

Hexobarbital-D3 acts primarily through its interaction with GABA-A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability. This mechanism results in its sedative effects .

Physical and Chemical Properties Analysis

Physical Properties

Hexobarbital-D3 exhibits notable physical properties:

  • Density: Approximately 1.162 g/cm³
  • Melting Point: Around 146.5 °C
  • Boiling Point: Approximately 378.73 °C
  • Solubility: Limited solubility in water (0.435 mg/mL) .

Chemical Properties

The chemical properties include:

  • Acidity (pKa): Approximately 7.41
  • Hydrogen Bonding: One hydrogen donor and three hydrogen acceptors.
  • LogP (Octanol-Water Partition Coefficient): Indicates moderate lipophilicity at around 1.25 .
Applications

Hexobarbital-D3 is utilized primarily in scientific research settings, particularly in pharmacokinetic studies where isotopic labeling can provide insights into metabolic pathways and drug interactions. Its role as a sedative makes it relevant in studies concerning sleep induction and anxiety management . Additionally, due to its structural similarity to other barbiturates, it serves as a reference compound in drug development and toxicology research.

Deuterium Isotopic Labeling in Pharmacological Research

Rationale for Deuterium Substitution in Barbiturate Analogues

The fundamental rationale for deuterium substitution in barbiturates centers on the kinetic isotope effect (KIE), a phenomenon where the vibrational frequency difference between C-H and C-D bonds directly influences reaction rates. Deuterium forms a stronger bond with carbon than hydrogen (bond dissociation energy: ~439 kJ/mol for C-D vs. ~413 kJ/mol for C-H), leading to significant rate reductions in reactions where bond cleavage is the rate-limiting step. In hexobarbital, the 5-methyl group is the primary site for oxidative metabolism catalyzed by hepatic cytochrome P450 enzymes. This oxidation initiates deactivation through hydroxylation followed by oxidation to the 3'-keto metabolite [3]. Deuterium substitution at this methyl group (creating the CD3 moiety in Hexobarbital-D3) is strategically designed to target this initial hydroxylation step.

The metabolic vulnerability of the 5-methyl group is well-documented. In vitro studies with human liver microsomes demonstrate that the 3'-hydroxylation of hexobarbital is catalyzed predominantly by cytochrome P-450MP (later identified as CYP2C19). This enzyme exhibits genetic polymorphism, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes. Crucially, PM phenotypes show significantly reduced hydroxylation capacity, resulting in prolonged hexobarbital half-life and enhanced sedative effects [3]. This genetic variation underscores the metabolic lability of the methyl site and validates it as a prime target for deuterium substitution. By introducing deuterium at this position, researchers aim to mimic the natural metabolic stability observed in PM phenotypes pharmacologically, without altering the drug's interaction with its primary pharmacological target, the GABAA receptor complex. Barbiturate activity primarily depends on the substituents at the C-5 position of the pyrimidinetrione ring, and deuterium substitution, being isosteric with hydrogen, is not expected to perturb receptor binding affinity or efficacy [2].

Table 1: Impact of Metabolic Phenotype on Hexobarbital Disposition in Humans (Based on Shimada et al., 1988)

Metabolic Phenotype24-hr Urinary Excretion of 3'-OH + 3'-keto MetabolitesPlasma Parent Drug (6 hr post-dose)Clinical Sedative Effect
Extensive Metabolizer (EM)High (Reference)LowStandard
Poor Metabolizer (PM)~1/3 of EMIncreasedMarkedly Enhanced

Synthetic Strategies for Hexobarbital-D3: Comparative Analysis of Isotopologue Preparation

Properties

Product Name

Hexobarbital-D3

IUPAC Name

5-(cyclohexen-1-yl)-1-methyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C12H16N2O3

Molecular Weight

239.29 g/mol

InChI

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)/i1D3

InChI Key

UYXAWHWODHRRMR-FIBGUPNXSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.